molecular formula C17H18N4O2S B276520 3-Cyclohexyl-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Cyclohexyl-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B276520
M. Wt: 342.4 g/mol
InChI Key: KQIXTSXIUFQYIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclohexyl-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, which have been shown to exhibit a variety of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not well understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in cell growth and proliferation, or by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-Cyclohexyl-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have several biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of several strains of bacteria and fungi. Additionally, it has been shown to have anti-inflammatory activity in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Cyclohexyl-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a lead compound for the development of new drugs. Its ability to exhibit antitumor and antimicrobial activity makes it a promising candidate for further research. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its activity and selectivity.

Future Directions

There are several future directions for research on 3-Cyclohexyl-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its mechanism of action, which could lead to the development of more potent and selective compounds. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer and infectious diseases. Additionally, research could focus on optimizing its synthesis method to improve yield and purity.

Synthesis Methods

The synthesis of 3-Cyclohexyl-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in several studies. One of the most common methods involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid hydrazide with cyclohexyl isothiocyanate in the presence of triethylamine, followed by cyclization with 2-bromo-1-cyclohexylethanone. This method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

3-Cyclohexyl-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been the subject of several scientific studies due to its potential applications in medicinal chemistry. It has been shown to exhibit antitumor activity against several cancer cell lines, including breast, lung, and colon cancer. It has also been reported to have antimicrobial activity against several strains of bacteria and fungi.

properties

Molecular Formula

C17H18N4O2S

Molecular Weight

342.4 g/mol

IUPAC Name

3-cyclohexyl-6-(2,3-dihydro-1,4-benzodioxin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H18N4O2S/c1-2-6-11(7-3-1)15-18-19-17-21(15)20-16(24-17)14-10-22-12-8-4-5-9-13(12)23-14/h4-5,8-9,11,14H,1-3,6-7,10H2

InChI Key

KQIXTSXIUFQYIE-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=NN=C3N2N=C(S3)C4COC5=CC=CC=C5O4

Canonical SMILES

C1CCC(CC1)C2=NN=C3N2N=C(S3)C4COC5=CC=CC=C5O4

Origin of Product

United States

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